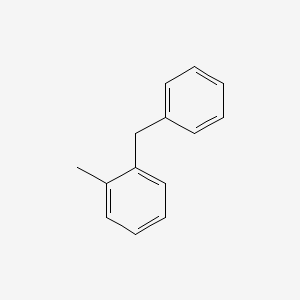

2-Methyldiphenylmethane

Description

The exact mass of the compound 2-Benzyltoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTAUFTUHHRKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892047 | |

| Record name | 2-Benzyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] Clear liquid with an aromatic odor; [Nisseki Chemical Texas MSDS] | |

| Record name | Benzene, methyl(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monobenzyl toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.003 [mmHg] | |

| Record name | Monobenzyl toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

713-36-0, 27776-01-8 | |

| Record name | 1-Methyl-2-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobenzyl toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027776018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, methyl(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methyl-2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-benzyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5THG68A7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methyldiphenylmethane via Friedel-Crafts Alkylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyldiphenylmethane through the Friedel-Crafts alkylation of toluene with benzyl chloride. This reaction is a classic example of electrophilic aromatic substitution and is of significant interest for the synthesis of various pharmaceutical intermediates and fine chemicals. This document details the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and outlines the necessary workflows for successful synthesis and purification.

Core Concepts and Reaction Mechanism

The Friedel-Crafts alkylation of toluene with benzyl chloride involves the electrophilic attack of a benzyl carbocation on the toluene ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of the carbocation.

The reaction proceeds through the following key steps:

-

Formation of the Electrophile: The Lewis acid catalyst abstracts the chloride from benzyl chloride to form a highly reactive benzyl carbocation.

-

Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile and attacks the benzyl carbocation. The methyl group on the toluene ring is an ortho-, para-directing group, leading to the formation of a mixture of this compound (ortho), 3-methyldiphenylmethane (meta), and 4-methyldiphenylmethane (para) isomers.

-

Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the benzyl group, restoring the aromaticity of the ring and yielding the methyldiphenylmethane isomers. The catalyst is regenerated in this step.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyldiphenylmethane

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (also known as o-Benzyltoluene). The information herein is curated for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis, as a reference standard, or in materials science applications.

Chemical Identity

This compound is an aromatic hydrocarbon characterized by a diphenylmethane core with a methyl group on one of the phenyl rings at the ortho position.[1]

| Identifier | Value |

| IUPAC Name | 1-benzyl-2-methylbenzene[2] |

| Synonyms | 2-Benzyltoluene, o-Benzyltoluene, Phenyl-o-tolylmethane[2][3] |

| CAS Number | 713-36-0[4][5] |

| Molecular Formula | C₁₄H₁₄[4][5] |

| Molecular Weight | 182.26 g/mol [1][2] |

| SMILES | CC1=CC=CC=C1CC2=CC=CC=C2[1][2] |

| InChI Key | PQTAUFTUHHRKSS-UHFFFAOYSA-N[1][4] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Physical State | Clear liquid[2][3] | |

| Melting Point | 6.64 °C[3] | |

| Boiling Point | 280.5 °C (at 760 mmHg)[4]; 92 °C (at 1 mmHg)[3] | |

| Density | 0.99 g/cm³[3] | |

| Refractive Index (n_D) | 1.5740[3] | |

| Vapor Pressure | 0.003 mmHg[2] | |

| Solubility | Soluble in Chloroform (Sparingly), DMSO (Slightly)[3] | |

| LogP (Octanol/Water Partition Coefficient) | 4.7 (Predicted)[6] |

Experimental Protocols

The determination of the physicochemical properties of organic compounds like this compound follows well-established experimental protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point above ambient temperature, a melting point apparatus would be utilized.[7]

-

Apparatus: A calibrated melting point apparatus (e.g., Vernier Melt Station or similar).[7]

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.[7]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] Simple distillation is a common method for determining the boiling point of a liquid.[7]

-

Apparatus: A simple distillation setup, including a round-bottom flask, a condenser, a thermometer, and a collection flask.[7]

-

Procedure:

-

The liquid sample (e.g., 10 mL) is placed in the round-bottom flask.[7]

-

The distillation apparatus is assembled under a fume hood.[7]

-

The liquid is heated, and the temperature of the vapor is monitored with a thermometer.[7]

-

The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[7]

-

Density Measurement

Density is the mass per unit volume of a substance. It can be determined using a pycnometer or by measuring the mass of a known volume of the liquid.

-

Apparatus: A pycnometer or a graduated cylinder and a balance.

-

Procedure:

-

The mass of the empty container (pycnometer or graduated cylinder) is measured.

-

A known volume of the liquid is added to the container.

-

The mass of the container with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read from the scale.

-

Visualization of Experimental Workflow

As this compound is a simple organic molecule, it is not typically involved in biological signaling pathways. The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

References

- 1. Buy this compound | 713-36-0 [smolecule.com]

- 2. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 713-36-0 [chemicalbook.com]

- 4. Benzene, 1-methyl-2-(phenylmethyl)- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C14H14) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Data of o-Benzyltoluene

This guide provides a comprehensive overview of the spectroscopic data for o-benzyltoluene, tailored for researchers, scientists, and professionals in drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Molecular Structure

o-Benzyltoluene, also known as 1-benzyl-2-methylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄. Its structure consists of a toluene molecule substituted with a benzyl group at the ortho position. This substitution pattern gives rise to a unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected Data: The ¹H NMR spectrum of o-benzyltoluene is expected to show distinct signals for the aromatic protons and the benzylic and methyl protons. Due to the ortho substitution, the aromatic signals will exhibit complex splitting patterns arising from spin-spin coupling.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | m | 9H | Aromatic Protons (C₆H₅ and C₆H₄) |

| ~4.05 | s | 2H | Benzylic Protons (-CH₂-) |

| ~2.30 | s | 3H | Methyl Protons (-CH₃) |

Experimental Protocol:

A general protocol for acquiring a ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified o-benzyltoluene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the free induction decay (FID) signal after a radiofrequency pulse. The acquisition parameters, such as pulse width, relaxation delay, and number of scans, are optimized to obtain a good signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

¹³C NMR Spectroscopy

Expected Data: The ¹³C NMR spectrum will provide information about the different carbon environments in o-benzyltoluene. Due to symmetry, some carbon signals may overlap.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~141.0 | Quaternary Aromatic Carbon |

| ~138.0 | Quaternary Aromatic Carbon |

| ~136.0 | Quaternary Aromatic Carbon |

| ~130.0 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~39.0 | Benzylic Carbon (-CH₂-) |

| ~19.0 | Methyl Carbon (-CH₃) |

Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The experiment is performed on the same NMR spectrometer, but the carbon channel is used.

-

Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Data: The IR spectrum of o-benzyltoluene will be characterized by absorptions corresponding to aromatic C-H stretching, C=C stretching of the aromatic rings, and C-H bending vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000 - 2850 | C-H Stretch (Alkyl) | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1470 - 1430 | CH₂ Scissoring | Medium |

| 770 - 730 | Aromatic C-H Bend (ortho-disubstituted) | Strong |

Experimental Protocol:

A common method for obtaining the IR spectrum of a liquid sample like o-benzyltoluene is as follows:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Data: In an electron ionization (EI) mass spectrum, o-benzyltoluene is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is driven by the stability of the resulting carbocations.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity |

| 182 | [C₁₄H₁₄]⁺ (Molecular Ion) | Moderate |

| 167 | [M - CH₃]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High (often the base peak) |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Moderate |

Experimental Protocol:

A typical protocol for obtaining an EI mass spectrum is:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, and vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector measures the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of o-benzyltoluene.

Caption: Workflow for the Spectroscopic Analysis of o-Benzyltoluene.

An In-depth Technical Guide on 2-Methyldiphenylmethane: Synthesis and Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-methyldiphenylmethane, focusing on its chemical properties and synthesis. Despite a thorough search of scientific literature and crystallographic databases, no experimental or computationally predicted crystal structure data for this compound is publicly available at this time. Consequently, this document summarizes the known chemical data and provides a detailed protocol for its synthesis via Friedel-Crafts alkylation.

Chemical and Physical Properties

This compound, also known as 1-benzyl-2-methylbenzene, is an aromatic hydrocarbon.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 713-36-0 |

| Appearance | Clear liquid |

| IUPAC Name | 1-benzyl-2-methylbenzene |

| Synonyms | o-Benzyltoluene, Phenyl-o-tolylmethane |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with benzyl chloride.[2][3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][5]

The reaction mechanism proceeds in three main steps:

-

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from benzyl chloride, forming a reactive benzyl carbocation.[2]

-

Electrophilic Attack: The electron-rich toluene ring attacks the benzyl carbocation. The methyl group on the toluene ring is an ortho-, para- director, leading to the formation of a mixture of this compound (ortho-product) and 4-methyldiphenylmethane (para-product).

-

Deprotonation: A weak base removes a proton from the carbon atom where the benzyl group has attached, restoring the aromaticity of the ring and regenerating the catalyst.[2]

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Alkylation

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Toluene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Drying tube (with calcium chloride)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride.

-

Addition of Reactants: To the flask, add an excess of toluene, which can also serve as the solvent. Cool the mixture in an ice bath.

-

Alkylation: Slowly add benzyl chloride to the stirred mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by 1 M hydrochloric acid to decompose the aluminum chloride complex.[3]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent and excess toluene by rotary evaporation.[3]

-

Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by fractional distillation under reduced pressure to isolate this compound.[3]

Biological Activity and Signaling Pathways

A review of the existing literature reveals no significant, well-characterized biological activities or signaling pathways directly associated with this compound. The primary interest in this compound and its isomers appears to be as chemical intermediates. Therefore, the creation of diagrams for signaling pathways is not applicable to this molecule based on current knowledge.

References

Solubility of 2-Methyldiphenylmethane in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyldiphenylmethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as o-benzyltoluene) in various organic solvents. Understanding the solubility characteristics of this compound is essential for its application in organic synthesis, chemical research, and materials science.[1] Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information, quantitative data for the closely related compound diphenylmethane, and detailed experimental protocols for determining its solubility.

Core Solubility Profile

This compound is a nonpolar aromatic hydrocarbon.[2] Its solubility is governed by the "like dissolves like" principle, indicating that it is most soluble in other nonpolar or weakly polar organic solvents. The presence of the methyl group on one of the phenyl rings has a minor effect on its overall polarity compared to the parent compound, diphenylmethane.

Qualitative Solubility of this compound

Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents and insoluble in water.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Similar nonpolar, aromatic nature leading to favorable van der Waals interactions. |

| Halogenated Solvents | Chloroform, Dichloromethane | Soluble | Effective at solvating nonpolar aromatic compounds. |

| Ethers | Diethyl Ether | Soluble | Acts as a good solvent for many nonpolar organic compounds. |

| Alcohols | Ethanol | Soluble | The nonpolar character of the hydrocarbon backbone dominates, allowing for solubility in less polar alcohols. |

| Ketones | Acetone | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Water | Water | Insoluble | The nonpolar nature of the molecule prevents it from forming favorable interactions with polar water molecules.[2] |

Quantitative Solubility of Diphenylmethane (Structural Analog)

As a close structural analog, the solubility of diphenylmethane provides a strong indication of the expected quantitative solubility of this compound.

| Solvent | Temperature (°C) | Solubility |

| Ethyl Ether | Not specified | >10% w/v |

| Ethanol | Not specified | >10% w/v |

| Chloroform | Not specified | >10% w/v |

| Hexane | Not specified | Freely Soluble |

| Benzene | Not specified | Freely Soluble |

| Water | 25 | 14.1 mg/L |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric pipette

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

-

S ( g/100 mL) = [(mass of dish + solute) - (mass of dish)] / (volume of solution) * 100

-

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum. It involves measuring the absorbance of a diluted saturated solution and relating it to concentration via a calibration curve.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Perform serial dilutions to create a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

After reaching equilibrium, filter the supernatant to remove any undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Methyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-methyldiphenylmethane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, theoretical principles, and established analytical methodologies to predict its behavior under thermal stress. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the thermal properties of such molecules is critical.

Introduction to this compound

This compound, also known as o-benzyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄. Its structure consists of a diphenylmethane core with a methyl group substituted on one of the phenyl rings at the ortho position. This structural feature is significant as it influences the molecule's steric hindrance and electronic properties, which in turn affect its thermal stability and decomposition pathways. A mixture of isomers of methyldiphenylmethane, often referred to as benzyl toluene, is utilized as a synthetic organic heat transfer medium, indicating a degree of thermal stability under controlled conditions.[1]

Predicted Thermal Stability

The thermal stability is dictated by the strength of the chemical bonds within the molecule. The weakest bonds are typically the first to break at elevated temperatures. In this compound, the benzylic C-H bonds and the C-C bond of the methylene bridge are the most likely points of initial cleavage.

Table 1: Predicted Thermal Stability Parameters for this compound

| Parameter | Predicted Value/Range | Notes |

| Decomposition Onset Temperature (TGA) | > 330 °C | Based on the maximum operating temperature of analogous heat transfer fluids.[1] |

| Boiling Point | 282-284 °C | The high boiling point contributes to its suitability as a heat transfer fluid. |

Predicted Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds. The primary decomposition pathways are predicted to involve the scission of the C-C bonds of the methylene bridge and the C-H bonds of the methyl group and methylene bridge.

The bond dissociation energy (BDE) for the C-H bond in the methylene group of diphenylmethane is approximately 82 kcal/mol (340 kJ/mol).[2] The presence of the methyl group in this compound is likely to have a minor effect on this value. The C-C bond connecting the phenyl and o-tolyl groups through the methylene bridge is also a likely point of initial cleavage.

Primary Decomposition Reactions:

-

Benzylic C-C Bond Cleavage: C₆H₅CH₂(C₆H₄CH₃) → C₆H₅CH₂• + •C₆H₄CH₃ (Benzyl radical + o-Tolyl radical)

-

Benzylic C-H Bond Cleavage: C₆H₅CH₂(C₆H₄CH₃) → C₆H₅CH•(C₆H₄CH₃) + H•

The initial radicals formed will undergo a series of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of smaller and larger aromatic and aliphatic compounds.

Diagram 1: Predicted Initial Decomposition Pathways of this compound

Caption: Initial bond cleavage events in the thermal decomposition of this compound.

Expected Pyrolysis Products

Pyrolysis of this compound at elevated temperatures in an inert atmosphere is expected to yield a complex mixture of products. Based on studies of similar aromatic hydrocarbons, the major products are likely to include:

-

Lighter Aromatics: Benzene, Toluene, Xylenes, Ethylbenzene

-

Polycyclic Aromatic Hydrocarbons (PAHs): Naphthalene, Anthracene, Phenanthrene, and their alkylated derivatives.

-

Gaseous Products: Methane, Ethane, Hydrogen

The relative abundance of these products will be highly dependent on the pyrolysis temperature, pressure, and residence time.

Table 2: Predicted Pyrolysis Products of this compound

| Product Class | Specific Compounds | Expected Formation Mechanism |

| Monomeric Aromatics | Benzene, Toluene | Fragmentation of initial radicals and hydrogen abstraction. |

| Dimeric and Trimeric Aromatics | Diphenylmethane, Fluorene | Recombination of benzyl and tolyl radicals. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Anthracene | Secondary reactions and cyclization at high temperatures. |

| Light Hydrocarbons | Methane, Ethane, Ethene | Fragmentation of alkyl side chains. |

| Gas | Hydrogen | Dehydrogenation reactions. |

Recommended Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Objective: To determine the onset temperature of decomposition and the overall mass loss profile as a function of temperature.

Methodology:

-

A small sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Diagram 2: Experimental Workflow for TGA-DSC Analysis

Caption: Workflow for thermal analysis using TGA and DSC.

Objective: To determine the temperatures and enthalpies of phase transitions and decomposition.

Methodology:

-

A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic and exothermic events, such as melting, boiling, and decomposition, are identified as peaks in the heat flow curve.

Objective: To identify the individual products of thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph.[3][4][5]

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000 °C) in an inert atmosphere.[5]

-

The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

The separated components are then introduced into a mass spectrometer, which provides mass spectra for their identification.

Diagram 3: Experimental Workflow for Py-GC-MS Analysis

Caption: Workflow for the identification of pyrolysis products using Py-GC-MS.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, a comprehensive understanding can be developed by examining its structural analogues and applying fundamental principles of chemical kinetics and thermodynamics. The molecule is predicted to have good thermal stability up to approximately 330°C, after which it will likely decompose via free-radical pathways involving the cleavage of the methylene bridge bonds. The resulting product mixture is expected to be complex, containing a variety of aromatic and aliphatic compounds. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of this compound, which is essential for its safe and effective application in various scientific and industrial fields.

References

- 1. Benzyl Toluene, YC-HTF-3 | Chemical Products Supplier | YANCUI [yancuichem.com]

- 2. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 3. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 4. mooreanalytical.com [mooreanalytical.com]

- 5. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

Theoretical Insights into the Molecular Architecture of 2-Methyldiphenylmethane: A Computational Guide

An in-depth exploration of the conformational landscape and electronic properties of 2-Methyldiphenylmethane through theoretical studies, providing a foundational framework for researchers, scientists, and professionals in drug development.

This technical guide delves into the theoretical examination of the molecular structure of this compound, a molecule of interest due to its core diphenylmethane scaffold found in various biologically active compounds. Understanding its three-dimensional conformation, electronic distribution, and vibrational properties is crucial for elucidating its structure-activity relationships. This document outlines the standard computational protocols, presents hypothetical yet representative data based on established theoretical methods, and provides a visual workflow for such an investigation.

Introduction to the Theoretical Approach

The inherent flexibility of this compound, arising from the rotational freedom around the single bonds connecting the phenyl rings and the methyl group, results in a complex potential energy surface with multiple possible conformers. Theoretical chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to explore this conformational landscape and to determine the most stable structures.[1][2] By solving the Schrödinger equation in an approximate manner, DFT allows for the calculation of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.[3]

Computational Methodology

A typical theoretical investigation of this compound's molecular structure involves a systematic computational workflow. This process begins with an initial conformational search to identify potential low-energy structures, followed by geometry optimization and subsequent property calculations.

Conformational Analysis

The initial step involves a thorough exploration of the conformational space to identify all relevant low-energy isomers.[4] This is critical as the relative orientation of the two phenyl rings and the methyl group significantly influences the molecule's overall shape and electronic properties. Methods such as molecular mechanics force fields can be employed for an initial, rapid screening of potential conformers, followed by higher-level quantum mechanical calculations for refinement.

Geometry Optimization

Each identified conformer is then subjected to geometry optimization using DFT. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. A popular and reliable method for such calculations is the B3LYP functional combined with a sufficiently large basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[5][6]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed for each stationary point found. This serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8] These theoretical spectra can be directly compared with experimental data for validation of the computational model.

Electronic Property Calculation

With the optimized geometries, various electronic properties can be calculated. These include the analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[9] The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Predicted Molecular Structure Data

The following tables summarize the kind of quantitative data that would be obtained from DFT calculations on the most stable conformer of this compound. The values presented are hypothetical but representative of what would be expected from a B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (phenyl rings) | 1.39 - 1.41 |

| C-C (inter-ring) | 1.52 | |

| C-H (aromatic) | 1.08 - 1.09 | |

| C-C (methyl) | 1.53 | |

| C-H (methyl) | 1.09 - 1.10 | |

| Bond Angles (°) | C-C-C (in rings) | 119 - 121 |

| Phenyl-C-Phenyl | 112 | |

| H-C-H (methyl) | 109.5 | |

| Dihedral Angles (°) | Phenyl-C-C-Phenyl | 45 - 55 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| Aromatic C-H stretch | 3050 - 3100 | Symmetric and asymmetric stretching |

| Aliphatic C-H stretch | 2900 - 3000 | Methyl group C-H stretching |

| C=C aromatic stretch | 1450 - 1600 | Phenyl ring stretching |

| C-C inter-ring stretch | 1150 - 1200 | Stretching between the two rings |

| C-H in-plane bend | 1000 - 1100 | Aromatic C-H bending |

Table 3: Key Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a theoretical study on the molecular structure of this compound.

Detailed Experimental Protocol: DFT Calculations

This section provides a detailed protocol for performing the DFT calculations described in this guide.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is required.

Protocol:

-

Initial Structure Generation:

-

Draw the 2D structure of this compound in a molecular editor.

-

Convert the 2D structure to an initial 3D structure using the editor's built-in tools.

-

-

Conformational Search (Optional but Recommended):

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Select the unique conformers within a specified energy window (e.g., 10 kcal/mol) from the global minimum for further analysis.

-

-

Geometry Optimization:

-

For each selected conformer, create an input file for the quantum chemistry software.

-

Specify the level of theory:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Use the Opt keyword to request a geometry optimization.

-

Submit the calculation.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, create a new input file.

-

Specify the same level of theory as the optimization.

-

Use the Freq keyword to request a frequency calculation.

-

Verify that the output shows no imaginary frequencies, confirming a true energy minimum.

-

-

Electronic Property Analysis:

-

The output files from the optimization and frequency calculations will contain information on the molecular orbitals (HOMO, LUMO) and their energies.

-

To visualize the molecular electrostatic potential (MEP), generate a cube file of the electron density and the electrostatic potential. Use visualization software like GaussView or Avogadro to map the potential onto the density surface.

-

Conclusion

Theoretical studies provide a robust and insightful approach to understanding the molecular structure of this compound. By employing Density Functional Theory, researchers can gain a detailed picture of the molecule's conformational preferences, geometric parameters, vibrational modes, and electronic properties. This knowledge is invaluable for rationalizing its chemical behavior and for the design of novel molecules with desired properties in the field of drug discovery and materials science. The synergy between computational predictions and experimental validation will continue to be a cornerstone of modern chemical research.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 3. benchchem.com [benchchem.com]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic and theoretical study of 2-acetylphenyl-2-naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of 2-Methyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldiphenylmethane, also known as o-benzyltoluene, is a diarylmethane hydrocarbon that, while not a household name, occupies a significant place in the historical development of synthetic organic chemistry. Its story is intrinsically linked to one of the most powerful carbon-carbon bond-forming reactions ever discovered: the Friedel-Crafts reaction. This technical guide will delve into the discovery and history of this compound, providing a detailed account of its first synthesis, the evolution of its preparative methods, and its physicochemical characterization. For the modern researcher, understanding the origins of this and similar molecules offers valuable insights into the foundations of aromatic chemistry and the enduring legacy of classical synthetic reactions.

Discovery and Historical Context

The discovery of this compound was not a singular event but rather a consequential outcome of the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Mason Crafts. In 1877, they discovered that anhydrous aluminum chloride could catalyze the alkylation and acylation of aromatic compounds. This reaction, now universally known as the Friedel-Crafts reaction, opened up a vast new landscape for synthetic chemists.

The first synthesis of this compound, though not explicitly isolated and named as a singular discovery, is understood to have occurred during the initial explorations of the Friedel-Crafts benzylation of toluene. Early investigations into the reaction of benzyl chloride with toluene in the presence of a Lewis acid catalyst would have inevitably produced a mixture of the ortho, meta, and para isomers of methyldiphenylmethane.

The primary challenge for chemists of the late 19th and early 20th centuries was not the synthesis of the isomeric mixture but the separation and purification of the individual components. The boiling points of the isomers are very close, making their separation by fractional distillation—the primary purification technique of the era—exceedingly difficult. Consequently, early reports often described the product as "benzyltoluene," an isomeric mixture, rather than detailing the specific properties of the pure 2-methyl isomer. The definitive characterization of this compound as a distinct chemical entity with specific physical properties awaited the development of more advanced separation and analytical techniques in the 20th century.

Physicochemical Properties

Precise quantitative data for this compound from the 19th century is scarce due to the aforementioned challenges in purification. The data presented below is from modern, verified sources and serves as a definitive reference for the pure compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| Boiling Point | 282-284 °C (at 760 mmHg) |

| Melting Point | -27 °C |

| Density | 1.003 g/cm³ at 20 °C |

| Refractive Index | 1.573 at 20 °C |

Experimental Protocols

The foundational method for the synthesis of this compound remains the Friedel-Crafts alkylation. Below is a generalized experimental protocol representative of the historical method, followed by a description of the likely purification techniques of the era.

Synthesis of Benzyltoluene Isomers via Friedel-Crafts Alkylation

Materials:

-

Toluene (in excess, serving as both reactant and solvent)

-

Benzyl chloride

-

Anhydrous aluminum chloride (catalyst)

-

Hydrochloric acid (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with an excess of dry toluene and anhydrous aluminum chloride.

-

The mixture is cooled in an ice bath.

-

Benzyl chloride is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

-

The reaction is quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, then with a dilute sodium bicarbonate solution to remove any remaining acid, and finally with water again.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The excess toluene is removed by distillation at atmospheric pressure.

-

The remaining oil, a mixture of methyldiphenylmethane isomers, is then subjected to purification.

Historical Purification Method: Fractional Distillation

The separation of the ortho, meta, and para isomers of methyldiphenylmethane would have been attempted by fractional distillation. This process involves heating the liquid mixture to its boiling point and collecting the resulting vapor in fractions. Due to the small differences in the boiling points of the isomers, this would have required a highly efficient distillation column and careful control over the distillation rate. The ortho-isomer, having a slightly different boiling point from the para- and meta-isomers, would be enriched in specific fractions. Repeated fractional distillations would have been necessary to achieve a higher degree of purity.

Visualizing the Synthesis and Logic

To better illustrate the core concepts, the following diagrams are provided.

Isomers of Methyldiphenylmethane: A Technical Guide to Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of the structural isomers of methyldiphenylmethane, including their chemical and physical properties, synthesis methodologies, and potential applications, with a focus on their relevance to researchers, scientists, and drug development professionals. The isomers covered are 2-methyldiphenylmethane, 3-methyldiphenylmethane, 4-methyldiphenylmethane, and the structural isomer 1,1-diphenylethane.

Introduction to Methyldiphenylmethane Isomers

Methyldiphenylmethane (also known as benzyltoluene) and its isomers are aromatic hydrocarbons with the chemical formula C₁₄H₁₄ and a molecular weight of approximately 182.26 g/mol .[1][2][3][4] The core structure consists of two phenyl rings linked by a methylene or ethylidene bridge. The variation in the substitution pattern of the methyl group gives rise to four primary isomers, each with distinct physical properties and applications. These compounds serve as important intermediates in organic synthesis and are used in industrial applications such as dielectric and heat transfer fluids.[5][6] While not typically bioactive themselves, the underlying diphenylmethane scaffold is a recognized structure in medicinal chemistry, appearing in various pharmacologically active compounds.[7][8]

The primary isomers are:

-

This compound (o-benzyltoluene): The methyl group is at the ortho position.

-

3-Methyldiphenylmethane (m-benzyltoluene): The methyl group is at the meta position.

-

4-Methyldiphenylmethane (p-benzyltoluene): The methyl group is at the para position.

-

1,1-Diphenylethane: A structural isomer where the methyl group and two phenyl groups are attached to the same carbon atom.

Below is a diagram illustrating the isomeric relationships.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzene, 1-methyl-3-(phenylmethyl)- (CAS 620-47-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzene, 1-methyl-4-(phenylmethyl)- (CAS 620-83-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 713-36-0 [chemicalbook.com]

- 6. arkema.com [arkema.com]

- 7. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug development of new diphenylmethane scaffold-based compounds for the treatment of neurodegenerative disorders. [tesidottorato.depositolegale.it]

Toxicological Profile of 2-Methyldiphenylmethane: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for 2-Methyldiphenylmethane. Due to a notable lack of specific studies on this compound, this profile heavily relies on data from structural analogs, such as diphenylmethane, xylene, and cumene, to infer potential hazards. The document also includes detailed experimental protocols for key toxicological assays and visual representations of experimental workflows and logical relationships in toxicity testing to provide a thorough understanding for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound, also known as 1-benzyl-2-methylbenzene, is an aromatic hydrocarbon. Its chemical structure and basic properties are summarized below.

| Property | Value |

| CAS Number | 713-36-0[1] |

| Molecular Formula | C14H14[1] |

| Molecular Weight | 182.26 g/mol [1] |

| Appearance | Not explicitly available, likely a liquid |

| Solubility | Insoluble in water (inferred from analogs)[2] |

Toxicological Data

The toxicological data for this compound is limited. The following sections summarize the available information, including data from structural analogs to provide a more complete, albeit inferred, profile.

Acute Toxicity

Acute toxicity data provides insights into the effects of a single, high-dose exposure to a substance.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | [3] |

| LD50 (Analog: Diphenylmethane) | Rat | Oral | 2250 mg/kg | [2] |

| LD50 (Analog: Xylene) | Rat | Oral | 4300 mg/kg | [2] |

| LC50 (Analog: Xylene) | Rat | Inhalation | 6350-6700 ppm (4 hr) | [2] |

Skin and Eye Irritation

| Test | Species | Result | Exposure Time | Reference |

| Skin Irritation | Rabbit | No skin irritation | 4 h | [3] |

| Eye Irritation | Rabbit | No eye irritation | 24 h | [3] |

Genotoxicity

While specific mutagenicity studies for this compound were not found, a Safety Data Sheet indicates it is "Suspected of causing genetic defects"[3]. This suggests that further investigation into its genotoxic potential is warranted.

Carcinogenicity

Similarly, a Safety Data Sheet for a product containing this compound states it "May cause cancer"[3]. One of its structural analogs, cumene, is classified as "Possibly carcinogenic to humans (IARC Group 2B)"[2].

Experimental Protocols

Understanding the methodologies behind toxicological assessments is crucial for interpreting data. The following are detailed protocols for key experiments relevant to the toxicological profile of a chemical like this compound.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a sequential dosing approach to estimate the LD50 with fewer animals.

-

Animal Selection: Healthy, young adult rats of a single strain are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.

-

Dose Administration: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on available data or a limit test.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4][5][6]

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used.[4][5]

-

Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation in mammals.[4][5]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[5]

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) compared to the negative control.

In Vitro Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus.[7][8]

-

Cell Culture: Mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are cultured.

-

Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is added to block cell division at the cytokinesis stage, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopy. A significant increase in micronucleated cells indicates genotoxic potential.

Visualizations

The following diagrams illustrate key aspects of toxicological assessment.

References

- 1. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2-Methyldiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-Methyldiphenylmethane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, namely diphenylmethane and toluene, to predict its environmental behavior. Furthermore, it outlines standard experimental protocols that can be employed to generate empirical data for a thorough environmental risk assessment.

Introduction

This compound is an aromatic hydrocarbon characterized by a methane group substituted with one phenyl and one o-tolyl group. Its environmental fate is of interest due to its structural similarity to other widespread environmental contaminants. Understanding its persistence, transformation, and degradation pathways is crucial for assessing its potential environmental impact. This guide explores its predicted behavior in various environmental compartments through biodegradation, photodegradation, and hydrolysis.

Predicted Environmental Degradation Pathways

The environmental degradation of this compound is expected to proceed through several pathways, primarily driven by microbial activity and photochemical reactions. The presence of both a diphenylmethane backbone and a methyl-substituted aromatic ring suggests that degradation can be initiated at multiple sites on the molecule.

Biodegradation

Biodegradation is anticipated to be a significant route for the environmental removal of this compound. Both aerobic and anaerobic pathways are plausible, drawing parallels from the degradation of diphenylmethane and toluene.

Under aerobic conditions, microbial enzymes, particularly monooxygenases and dioxygenases, are likely to initiate the degradation of this compound. The attack can occur on the methyl group, the aromatic rings, or the methylene bridge. Based on known pathways for analogous compounds, two primary initial steps are proposed:

-

Oxidation of the Methyl Group: Similar to toluene degradation, the methyl group can be sequentially oxidized to a carboxylic acid, forming 2-(phenylmethyl)benzoic acid.

-

Hydroxylation of the Aromatic Ring: Dioxygenases can introduce hydroxyl groups onto one or both of the aromatic rings, leading to the formation of catechol-like intermediates.

Following these initial steps, the aromatic rings are expected to undergo cleavage, followed by further degradation through central metabolic pathways, ultimately leading to mineralization to carbon dioxide and water.

Figure 1: Predicted aerobic biodegradation pathway of this compound.

In the absence of oxygen, the anaerobic biodegradation of this compound is predicted to be initiated by the addition of fumarate to the methyl group, a mechanism observed in the anaerobic degradation of toluene. This initial reaction, catalyzed by a glycyl radical enzyme, would be followed by a series of reactions analogous to β-oxidation, ultimately leading to the formation of benzoyl-CoA and o-toluoyl-CoA analogues, which can then undergo ring reduction and cleavage.

Figure 2: Predicted anaerobic biodegradation pathway of this compound.

Photodegradation

Photodegradation in the atmosphere and in sunlit surface waters is another potential environmental fate process for this compound. The primary mechanism in the atmosphere is expected to be the reaction with hydroxyl radicals (•OH). This reaction can lead to the formation of various oxidized products, including phenols, benzaldehydes, and benzoic acids, which can then undergo further degradation. Direct photolysis in water may also occur, although its significance will depend on the compound's absorption spectrum.

Hydrolysis

This compound lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Quantitative Data on Analogous Compounds

Table 1: Environmental Fate Data for Toluene

| Parameter | Value | Conditions | Reference |

| Biodegradation Half-life (Soil) | 5 to 10 days (typically <20 days) | Aerobic conditions | [1] |

| 2.2 to 28 days (volatilization half-life from soil) | - | [1] | |

| Biodegradation Half-life (Water) | Up to two weeks (volatilization half-life) | - | [2] |

| Atmospheric Half-life | Approximately 13 hours | Reaction with hydroxyl radicals | [3] |

| Hydrolysis | Not an important transformation pathway | - | [1] |

Table 2: Environmental Fate Data for Diphenylmethane

| Parameter | Value | Conditions | Reference |

| Atmospheric Half-life | About 1.5 days | Reaction with hydroxyl radicals | |

| Hydrolysis | Not expected to be an important environmental fate process | Lacks hydrolyzable functional groups |

Predictive Modeling using EPI Suite™

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the environmental fate of chemicals when experimental data is limited. The Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), is a widely used suite of such models.[4] The following models within EPI Suite™ would be particularly relevant for predicting the environmental fate of this compound:

-

BIOWIN™ (Biodegradation Estimation): This program estimates the probability of aerobic and anaerobic biodegradation. It provides both qualitative predictions (e.g., readily biodegradable or not) and quantitative estimates of degradation half-lives in various environmental media.[5][6][7][8][9][10]

-

AOPWIN™ (Atmospheric Oxidation Program): This model estimates the rate constant for the gas-phase reaction with hydroxyl radicals, which is the primary atmospheric degradation pathway. From this, an atmospheric half-life can be calculated.[4]

-

HYDROWIN™ (Hydrolysis Rates Program): This program estimates the hydrolysis rate constants for susceptible chemical classes. For this compound, it would likely confirm the low potential for hydrolysis.[4]

-

KOCWIN™ (Soil Adsorption Coefficient): This model estimates the soil and sediment adsorption coefficient (Koc), which is crucial for predicting the mobility of the compound in soil and its partitioning between water and sediment.[4]

-

BCFBAF™ (Bioaccumulation Factor): This program estimates the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish, providing an indication of the potential for the compound to accumulate in aquatic organisms.[2]

To obtain predictions for this compound, a user would input the chemical structure (e.g., as a SMILES string) into the EPI Suite™ software. The software would then run the various models and provide a detailed output of the estimated environmental fate parameters.

Experimental Protocols

To obtain definitive data on the environmental fate of this compound, standardized laboratory studies are required. The following sections outline the principles of key OECD (Organisation for Economic Co-operation and Development) test guidelines that are widely accepted for regulatory purposes.

Biodegradation in Water: OECD 301B - CO2 Evolution Test

This test determines the ready biodegradability of a substance in an aerobic aqueous medium.

Methodology:

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with microorganisms from a source like activated sludge.[4]

-